1-Azido-3-methyl-2-nitrobenzene
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Overview
Description
1-Azido-3-methyl-2-nitrobenzene is an organic compound that belongs to the class of aromatic azides and nitro compounds It is characterized by the presence of an azido group (-N₃) and a nitro group (-NO₂) attached to a benzene ring, with a methyl group (-CH₃) at the meta position relative to the azido group
Mechanism of Action
Target of Action
Azides are generally known to react with a variety of functional groups, including alkynes, alkenes, and carbonyl compounds, forming various heterocyclic structures .
Mode of Action
1-Azido-3-methyl-2-nitrobenzene can undergo intramolecular cyclization under basic conditions to form various heterocyclic structures . This process is facilitated by the azide group, which acts as a leaving group, and the nitro group, which can act as an electron-withdrawing group, stabilizing the intermediate .
Biochemical Pathways
Nitro compounds, in general, can participate in various biochemical reactions, including reduction and conjugation reactions .
Pharmacokinetics
Nitro compounds are known to have lower volatility than ketones of about the same molecular weight due to the polar character of the nitro group .
Result of Action
Azides are known to be potentially mutagenic, which means they can cause mutations in genetic material .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the intramolecular cyclization reaction is facilitated under basic conditions . Furthermore, the reaction of nitro compounds can be influenced by temperature, with nitration of alkanes being successful only when conducted at high temperatures in the vapor phase .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azido-3-methyl-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of 3-methylphenylamine followed by azidation. The nitration step typically involves the reaction of 3-methylphenylamine with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position. The resulting 3-methyl-2-nitroaniline is then subjected to diazotization using sodium nitrite and hydrochloric acid, followed by treatment with sodium azide to replace the diazonium group with an azido group, yielding this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Azido-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition with alkynes in the presence of copper(I) catalysts (Huisgen cycloaddition).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromic acid
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Substitution: Alkynes, copper(I) catalysts.
Oxidation: Potassium permanganate, chromic acid.
Major Products Formed
Reduction: 1-Azido-3-methyl-2-aminobenzene.
Substitution: 1,2,3-Triazole derivatives.
Oxidation: 1-Azido-3-carboxy-2-nitrobenzene.
Scientific Research Applications
1-Azido-3-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, including triazoles and other nitrogen-containing rings.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation and labeling of biomolecules.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules with antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to undergo click chemistry reactions
Comparison with Similar Compounds
1-Azido-3-methyl-2-nitrobenzene can be compared with other similar compounds, such as:
1-Azido-2-nitrobenzene: Lacks the methyl group, which may affect its reactivity and solubility.
1-Azido-4-methyl-2-nitrobenzene: The position of the methyl group may influence the compound’s steric and electronic properties.
1-Azido-3-methyl-4-nitrobenzene: The position of the nitro group may alter the compound’s reactivity in substitution and reduction reactions.
Properties
IUPAC Name |
1-azido-3-methyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-5-3-2-4-6(9-10-8)7(5)11(12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKMTNALORNNNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=[N+]=[N-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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